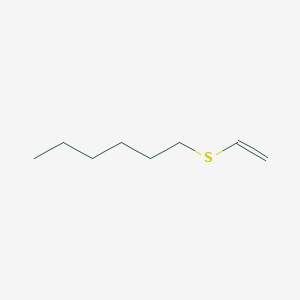

Hexylvinyl sulfide

Description

Structure

3D Structure

Properties

CAS No. |

18888-20-5 |

|---|---|

Molecular Formula |

C8H16S |

Molecular Weight |

144.28 g/mol |

IUPAC Name |

1-ethenylsulfanylhexane |

InChI |

InChI=1S/C8H16S/c1-3-5-6-7-8-9-4-2/h4H,2-3,5-8H2,1H3 |

InChI Key |

JVJCYLDPFLAGBM-UHFFFAOYSA-N |

SMILES |

CCCCCCSC=C |

Canonical SMILES |

CCCCCCSC=C |

Synonyms |

Hexylvinyl sulfide |

Origin of Product |

United States |

Sophisticated Methodologies for the Synthesis of Hexylvinyl Sulfide and Analogues

Modern Approaches to Vinyl Sulfide (B99878) Formation

Recent advancements in the synthesis of vinyl sulfides have been driven by the need for milder reaction conditions, greater functional group tolerance, and improved control over regioselectivity and stereoselectivity. These modern approaches often provide superior alternatives to traditional methods, which could be limited by harsh conditions or the generation of undesirable byproducts. organic-chemistry.orgrsc.org

Metal-Free Pathways via Alkyne and Thiol Conjugation

The direct addition of thiols to alkynes, known as hydrothiolation, represents an atom-economical method for constructing carbon-sulfur bonds to form vinyl sulfides. encyclopedia.pub Metal-free approaches are particularly attractive as they avoid potential contamination of the final products with toxic metals. encyclopedia.pubnih.gov

Several metal-free strategies have been developed. For instance, visible-light-induced photoredox catalysis using organic dyes like Eosin Y allows for the selective synthesis of vinyl sulfides under mild conditions. encyclopedia.pubnih.gov These reactions can be highly regioselective, yielding either Markovnikov or anti-Markovnikov addition products depending on the reaction conditions and the nature of the photocatalyst. nih.gov Another innovative metal-free approach involves a photochemical, halogen-bonding-assisted cross-coupling of vinyl halides and thiols, which proceeds under basic conditions with visible light irradiation and exhibits broad functional group tolerance. nih.gov Additionally, base-promoted hydrothiolation of alkynes with aryl thioureas has been shown to produce (Z)-vinyl sulfides with high stereoselectivity. acs.orgx-mol.net

A notable example of a metal-free synthesis is the reaction of hexanethiol with an acetylene (B1199291) source. One specific method utilizes calcium carbide as the acetylene source in the presence of a base like sodium hydroxide (B78521) in a solvent such as dimethylformamide (DMF) to produce hexyl vinyl sulfide. rsc.org

Table 1: Examples of Metal-Free Vinyl Sulfide Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Hexanethiol, Calcium Carbide | NaOH, DMF | Hexyl vinyl sulfide | rsc.org |

| Thiophenols, Aromatic Alkynes | β-Cyclodextrin, Water | E-Vinyl sulfides | organic-chemistry.org |

| Aryl Thioureas, Alkynes | Cs2CO3 | (Z)-Vinyl sulfides | acs.orgx-mol.net |

| Vinyl Halides, Thiols | Visible Light, Base | Vinyl sulfides | nih.gov |

Decarbonylative C-S Activation and Acyl Capture Strategies

A novel and powerful strategy for sulfide synthesis involves the decarbonylative activation of carboxylic acids and their derivatives. rsc.orgrsc.orgresearchgate.netnih.gov This approach allows for the use of readily available carboxylic acids as coupling partners, providing an alternative to traditional methods that rely on aryl halides. nsf.gov

In one such methodology, thioesters serve a dual role as both electrophilic activators for carboxylic acids and as sulfur nucleophiles. rsc.orgrsc.orgresearchgate.netnih.gov This process, often catalyzed by palladium, involves the formation of a mixed anhydride (B1165640) intermediate, followed by decarbonylation and reductive elimination to yield the desired sulfide. rsc.orgrsc.org This "cross-over" thioetherification is redox-neutral and can be performed under mild, base-free conditions, demonstrating high selectivity and functional group tolerance. rsc.orgrsc.orgresearchgate.netnih.gov This strategy has been successfully applied to the late-stage derivatization of complex molecules like pharmaceuticals and natural products. rsc.orgrsc.orgresearchgate.netnih.gov Nickel catalysts have also been employed for the direct decarbonylative thioetherification of carboxylic acids. nsf.gov

Cross-Coupling Reactions for Vinyl-Sulfur Bond Formation

Transition-metal-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming vinyl-sulfur bonds. organic-chemistry.orgthieme-connect.de These reactions typically involve the coupling of a vinyl halide or triflate with a thiol or a sulfur-containing surrogate. Catalysts based on palladium, copper, and nickel are commonly employed. organic-chemistry.org

Palladium complexes, particularly those with phosphine (B1218219) ligands, are highly effective for the cross-coupling of alkenyl bromides with thiols. organic-chemistry.org Copper-catalyzed systems, sometimes utilizing ligands like cis-1,2-cyclohexanediol (B155557) or operating under ligand-free conditions with CuO nanoparticles, also provide excellent yields and stereochemical retention. organic-chemistry.org Nickel catalysts have proven effective for the C-S cross-coupling of both aryl and alkenyl triflates with alkyl thiols. organic-chemistry.org These methods generally exhibit broad substrate scope and tolerate a wide range of functional groups. organic-chemistry.orgthieme.de The choice of catalyst can also control the regioselectivity of the hydrothiolation of alkynes, with rhodium catalysts favoring anti-Markovnikov addition and palladium catalysts promoting Markovnikov addition. acs.org

Table 2: Catalyst Systems for Cross-Coupling Synthesis of Vinyl Sulfides

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Pd complexes with dppf ligand | Alkenyl bromides, Thiols | Low catalyst loading, wide scope | organic-chemistry.org |

| CuO nanoparticles (ligand-free) | Vinyl halides, Thiols | Recyclable catalyst, excellent yields | organic-chemistry.org |

| [Cu(phen)(PPh3)2]NO3 | Vinyl halides, Thiols | Mild, palladium-free, good to excellent yields | organic-chemistry.org |

| Cu-catalyst with cis-1,2-cyclohexanediol | Vinyl halides, Thiols | Highly active, stereo- and regiospecific | organic-chemistry.org |

| Ni catalyst | Alkenyl triflates, Alkyl thiols | Mild conditions, short reaction time | organic-chemistry.org |

| RhCl(PPh3)3 | Alkynes, Thiols | Anti-Markovnikov addition | acs.org |

Stereoselective and Enantioselective Synthesis

The development of methods for the stereoselective and enantioselective synthesis of sulfur-containing compounds is of great importance, as chirality can be a key determinant of biological activity. rsc.orgnih.gov This is particularly relevant for the synthesis of complex chiral molecules where vinyl sulfides may serve as precursors.

Asymmetric Approaches to Vinyl Sulfide Precursors

The asymmetric synthesis of precursors to vinyl sulfides, such as chiral epoxides and sulfoxides, is a well-established strategy. Chiral sulfonium (B1226848) ylides, for example, can be used to prepare optically active epoxides, which can then be converted to other chiral molecules. researchgate.netrsc.org The synthesis of these ylides can be achieved from a sulfide precursor, which is then used in a reaction with a carbonyl compound to generate the epoxide. researchgate.net

Another approach involves the kinetic resolution of racemic vinyl sulfoxides. For instance, asymmetric hydrogenation using rhodium complexes with chiral phosphine-phosphite ligands can effectively separate enantiomers, providing enantioenriched vinyl sulfoxides. acs.org Similarly, asymmetric oxidation of sulfides using chiral catalysts, such as titanium(IV)/BINOL complexes, can produce chiral sulfoxides, although this may sometimes be a low-yield process. acs.org

Chiral Catalyst Development in Thioether Synthesis

The development of chiral catalysts is central to advancing asymmetric thioether synthesis. rsc.org Chiral thioethers themselves have been shown to be valuable precursors for catalysts used in a variety of asymmetric transformations. rsc.org The sulfur atom in these molecules can play a crucial role in the catalytic cycle, often through its ability to coordinate with metal centers. rsc.orgrsc.org

Recent progress in this area includes the use of chiral bifunctional squaramide catalysts for the oxidative kinetic resolution of sulfides, which can provide access to axially chiral thioethers and sulfoxides with high enantioselectivity. nih.gov Gold-catalyzed asymmetric thio-Claisen rearrangements have also been developed, utilizing chiral ligands to induce high enantioselectivity. rsc.org Furthermore, enzymes, such as ene-reductases, are emerging as powerful catalysts for the asymmetric synthesis of chiral thioethers, offering the potential for highly enantioselective transformations under mild conditions. acs.org

Mechanistic Investigations of Hexylvinyl Sulfide Reactivity

Unraveling the Electron-Deficient Character of the Vinyl Moiety

The reactivity of the vinyl group in hexylvinyl sulfide (B99878) is significantly influenced by the presence of the adjacent sulfur atom. The sulfur atom, being more electronegative than carbon, exerts an electron-withdrawing effect on the vinyl moiety. This inductive effect, combined with the potential for resonance stabilization of anionic intermediates, renders the β-carbon of the vinyl group electrophilic, or "electron-deficient." This characteristic is central to its participation in a variety of addition reactions. Phenyl vinyl sulfide, a related compound, is noted as a precursor to phenyl vinyl sulfoxide (B87167) and phenyl vinyl sulfone, highlighting the synthetic utility of this class of molecules. orgsyn.org

The electron-deficient nature of the double bond in vinyl sulfides makes them excellent substrates for Thiol-Michael additions, a type of conjugate addition reaction. This reaction can proceed through two primary mechanistic pathways: base-catalyzed and nucleophile-initiated.

In the base-catalyzed mechanism , a base abstracts a proton from the thiol (R-SH) to form a highly reactive thiolate anion (R-S⁻). This thiolate then acts as a nucleophile, attacking the electron-deficient β-carbon of the hexylvinyl sulfide. This attack results in the formation of a resonance-stabilized carbanion intermediate. The reaction is completed by the protonation of this carbanion by the conjugate acid of the base, regenerating the catalyst and forming the final thioether product. The rate of this reaction is influenced by factors such as the strength of the base and the pKa of the thiol.

Alternatively, the nucleophile-initiated mechanism involves the direct attack of a nucleophile (such as a phosphine (B1218219) or an amine) on the β-carbon of the vinyl sulfide. This generates a zwitterionic intermediate, which then deprotonates a thiol molecule to create a thiolate anion. This newly formed thiolate can then participate in the addition reaction as described above, propagating the reaction. In this pathway, the nucleophile acts as an initiator rather than a true catalyst.

Table 1: Comparison of Thiol-Michael Addition Mechanisms

| Feature | Base-Catalyzed Mechanism | Nucleophile-Initiated Mechanism |

|---|---|---|

| Initiating Species | Base (e.g., triethylamine) | Nucleophile (e.g., phosphine) |

| First Step | Deprotonation of thiol | Nucleophilic attack on vinyl group |

| Key Intermediate | Thiolate anion, Carbanion | Zwitterionic species, Thiolate anion |

| Catalyst/Initiator Role | Acts as a Brønsted base | Acts as a Lewis base/initiator |

Hexylvinyl sulfide can also undergo radical-mediated thiol-ene coupling reactions. This process is distinct from the ionic Michael addition and proceeds via a free-radical chain mechanism, typically initiated by light, heat, or a radical initiator.

The mechanism consists of three main stages:

Initiation: A radical initiator (e.g., AIBN) generates a radical species, which then abstracts a hydrogen atom from a thiol molecule to form a thiyl radical (R-S•).

Propagation: The thiyl radical adds to the vinyl group of hexylvinyl sulfide. This addition occurs at the less substituted carbon atom, leading to the formation of a more stable carbon-centered radical on the α-carbon. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species, such as two thiyl radicals forming a disulfide or a thiyl radical with a carbon-centered radical.

A key characteristic of the radical thiol-ene reaction is its stereochemical outcome. The addition of the thiyl radical proceeds with anti-Markovnikov regioselectivity , meaning the sulfur atom attaches to the terminal carbon of the double bond. This is a highly reliable and predictable feature of this reaction. The reaction is known for its high yields, stereoselectivity, and rapid rates, classifying it as a "click" reaction. nih.gov

Vinyl sulfides are known to participate in pericyclic reactions, particularly sigmatropic rearrangements. A notable example is the thio-Claisen rearrangement , which is the sulfur analog of the Claisen rearrangement. tandfonline.comwikipedia.org This is a rsc.orgrsc.org-sigmatropic rearrangement where an allyl vinyl sulfide rearranges upon heating to form a γ,δ-unsaturated thiocarbonyl compound. tandfonline.com The reaction proceeds through a concerted, cyclic transition state. wikipedia.org Theoretical studies on allyl vinyl sulfide show that this rearrangement is exothermic with a relatively low activation barrier. tandfonline.com

Another relevant class of rearrangements involves sulfur ylides. msu.edu While not a direct reaction of hexylvinyl sulfide itself, if the sulfur atom were to be converted into a sulfonium (B1226848) ylide (e.g., by reaction with a carbene), it could undergo a tandfonline.comrsc.org-sigmatropic rearrangement . wikipedia.orglibretexts.orgorganicchemistrydata.org This type of rearrangement involves a five-membered cyclic transition state and is a common transformation for allylic sulfonium ylides, leading to the formation of a rearranged sulfide. msu.edulibretexts.org

Reactivity at the Sulfur Atom

The sulfur atom in hexylvinyl sulfide is susceptible to oxidation, allowing for its transformation into the corresponding hexylvinyl sulfoxide and subsequently hexylvinyl sulfone. The oxidation state of the sulfur atom significantly influences the reactivity of the vinyl group. organic-chemistry.org The oxidation of sulfides is a fundamental method for accessing sulfoxides and sulfones, which are important intermediates in organic synthesis. orgsyn.org

The general pathway involves the sequential oxidation of the sulfide:

Sulfide to Sulfoxide: This is the first oxidation step. Selective oxidation to the sulfoxide is possible with careful choice of oxidant and reaction conditions to prevent over-oxidation. nih.gov

Sulfoxide to Sulfone: The sulfoxide can be further oxidized to the sulfone under more forcing conditions or with a stoichiometric excess of the oxidizing agent.

The mechanism generally involves the nucleophilic sulfur atom attacking an electrophilic oxygen donor. The electron-rich nature of the sulfide facilitates this process.

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for the conversion of sulfides to sulfoxides and sulfones. nih.govrsc.orgresearchgate.net The reaction is often performed in a suitable solvent, and while it can proceed without a catalyst, various catalysts can be employed to enhance the rate and selectivity.

The proposed mechanism for the peroxide-mediated oxidation of a sulfide is believed to involve a direct electrophilic attack of a peroxide oxygen atom on the nucleophilic sulfur atom. nih.gov In acidic media, hydrogen peroxide can be protonated to form a more potent oxidizing agent. The reaction proceeds through a transition state where the O-O bond of the peroxide is cleaved as the new S-O bond is formed.

For the oxidation of hexylvinyl sulfide to hexylvinyl sulfoxide, typically one equivalent of the peroxide is used under controlled conditions. To proceed to the hexylvinyl sulfone, an excess of the oxidizing agent is required. The selectivity between the sulfoxide and sulfone can often be controlled by modulating the reaction temperature, time, and the stoichiometry of the peroxide. nih.gov

Oxidative Transformations to Sulfoxides and Sulfones: Mechanistic Pathways

Peroxyacid-Mediated Oxidations

The oxidation of sulfides to sulfoxides is a reaction of considerable interest in organic synthesis, as the sulfoxide group is a key functional group in various intermediates and drug molecules. Peroxyacids (RCO3H) are common reagents for this transformation. The reaction of hexylvinyl sulfide with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), proceeds through a concerted mechanism.

The initial step involves the nucleophilic attack of the sulfur atom of hexylvinyl sulfide on the electrophilic oxygen of the peroxyacid. Simultaneously, the pi bond of the alkene attacks the same oxygen atom. This concerted process leads to the formation of a three-membered epoxide ring and a carboxylic acid as a byproduct. The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond, a process known as syn addition. youtube.comyoutube.com

The mechanism can be visualized as a cyclic transition state where the peroxyacid delivers the oxygen atom to the double bond of the hexylvinyl sulfide. The lone pair of electrons on the sulfur atom initiates the attack, while the pi electrons of the vinyl group participate in forming the new C-O bonds of the epoxide. Concurrently, the O-O bond of the peroxyacid cleaves, and the proton is transferred to the newly formed carbonyl group of the carboxylic acid byproduct. youtube.comyoutube.com

| Reactant | Reagent | Key Mechanistic Feature | Product |

| Hexylvinyl sulfide | Peroxyacid (e.g., mCPBA) | Concerted, cyclic transition state | Hexyl glycidyl (B131873) sulfide |

| Alkene | Peroxyacid | Syn addition of oxygen | Epoxide |

Visible Light-Mediated Sulfurization

Visible light-mediated reactions have emerged as a powerful and environmentally friendly tool in organic synthesis. researchgate.net In the context of hexylvinyl sulfide, visible light can induce sulfurization reactions, leading to the formation of more complex sulfur-containing molecules. These reactions often involve the use of a photocatalyst that absorbs visible light and initiates a single-electron transfer (SET) process. nih.govresearchgate.net

The mechanism typically begins with the excitation of the photocatalyst by visible light. The excited photocatalyst can then interact with hexylvinyl sulfide in one of two ways: either by oxidizing the sulfide to a radical cation or by reducing it to a radical anion. In the case of sulfurization, an oxidative quenching pathway is more common.

The generated sulfur-centered radical cation is a highly reactive intermediate. It can then react with another molecule of hexylvinyl sulfide or a different sulfur-containing species in the reaction mixture. This leads to the formation of a new sulfur-sulfur bond and ultimately, after a series of steps which may involve further radical reactions and proton transfers, to the final sulfurized product. The specific nature of the product will depend on the reaction conditions and the other substrates present.

| Process | Key Intermediate | Driving Force | Typical Outcome |

| Photocatalytic Cycle | Excited state of photocatalyst | Visible light absorption | Single-electron transfer |

| Oxidative Quenching | Sulfur-centered radical cation | Electron transfer to excited photocatalyst | C-S or S-S bond formation |

Formation and Reactivity of Sulfonium Salts

Sulfonium salts are organic compounds containing a positively charged sulfur atom bonded to three organic substituents. researchgate.net They are valuable intermediates in organic synthesis due to their diverse reactivity. nih.govumn.edu Hexylvinyl sulfide can be converted into a sulfonium salt by reaction with an alkylating agent.

The formation of a sulfonium salt from hexylvinyl sulfide involves the nucleophilic attack of the sulfur atom on an electrophilic carbon of an alkyl halide or another suitable alkylating agent. This S-alkylation results in the formation of a trialkylsulfonium salt where the positive charge resides on the sulfur atom.

The reactivity of the resulting sulfonium salt is largely dictated by the nature of the substituents on the sulfur atom. nih.gov The presence of the vinyl group in the hexylvinyl sulfide-derived sulfonium salt introduces additional modes of reactivity. For instance, these salts can act as Michael acceptors, where a nucleophile attacks the β-carbon of the vinyl group. This initial conjugate addition leads to the formation of a sulfur ylide intermediate, which can then undergo a variety of subsequent transformations. nih.gov

| Starting Material | Reagent | Intermediate |

| Hexylvinyl sulfide | Alkyl halide (e.g., methyl iodide) | S-alkylated sulfonium salt |

| S-(Alkenyl) sulfonium salt | Nucleophile | Sulfur ylide |

Heteroatom-Directed Functionalizations

The sulfur atom in hexylvinyl sulfide can act as a directing group in various metal-catalyzed C-H functionalization reactions. However, the strong coordination of sulfur to the metal catalyst can sometimes lead to catalyst poisoning or functionalization at an undesired position. nih.gov Overcoming this challenge is a key aspect of developing synthetic methodologies for heteroatom-containing compounds. nih.gov

In heteroatom-directed functionalizations, the lone pair of electrons on the sulfur atom of hexylvinyl sulfide can coordinate to a transition metal catalyst. This brings the catalyst into close proximity to specific C-H bonds within the molecule, enabling their selective activation and subsequent functionalization. For example, a palladium catalyst might coordinate to the sulfur atom, facilitating the cleavage of a nearby C-H bond and the formation of a new carbon-carbon or carbon-heteroatom bond.

The challenge lies in controlling the regioselectivity of the reaction, as the catalyst could potentially interact with the vinyl group as well. The choice of catalyst, ligands, and reaction conditions is crucial to direct the functionalization to the desired position and avoid unwanted side reactions or catalyst deactivation. nih.gov

Role of Hexylvinyl Sulfide in Sulfur Ylide Generation and Transformations

Sulfur ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. They are highly versatile reagents in organic synthesis, particularly for the formation of three-membered rings. baranlab.org

Protonation and Deprotonation Equilibria for Ylide Formation

The most common method for generating a sulfur ylide is through the deprotonation of a corresponding sulfonium salt. thieme-connect.deresearchgate.net Starting from hexylvinyl sulfide, a sulfonium salt is first prepared by alkylation, as described in section 3.2.2.

The acidity of the protons on the carbon atoms adjacent to the positively charged sulfur is significantly increased. Treatment of the sulfonium salt with a suitable base results in the removal of a proton, leading to the formation of a sulfur ylide. The choice of base is critical and depends on the stability of the ylide being formed. For unstabilized ylides, strong bases like sodium hydride or potassium hexamethyldisilazide are often required. mdpi.com

The position of the deprotonation is also a key factor. In the case of a sulfonium salt derived from hexylvinyl sulfide, deprotonation can potentially occur at the α-carbon of the hexyl group or the α-carbon of the vinyl group. The relative acidity of these protons will determine the structure of the resulting ylide.

| Precursor | Base | Ylide Type |

| Alkylsulfonium salt | Strong base (e.g., NaH) | Unstabilized sulfur ylide |

| Sulfonium salt with electron-withdrawing group | Weaker base (e.g., K2CO3) | Stabilized sulfur ylide |

Mechanistic Insights into Cyclopropanation Reactions

Sulfur ylides are widely used in cyclopropanation reactions with α,β-unsaturated carbonyl compounds. mdpi.com The reaction of a sulfur ylide derived from hexylvinyl sulfide with a Michael acceptor, such as an enone, proceeds through a well-established mechanistic pathway.

The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the ylide on the β-carbon of the α,β-unsaturated carbonyl compound (a 1,4-conjugate addition or Michael addition). This step forms a zwitterionic intermediate known as a betaine (B1666868).

The betaine intermediate then undergoes an intramolecular nucleophilic attack where the enolate oxygen attacks the carbon bearing the sulfonium group. However, for cyclopropanation, it is the α-carbon of the original enone that attacks the carbon attached to the sulfur, leading to a ring-closing displacement of the sulfide. This intramolecular cyclization results in the formation of a cyclopropane (B1198618) ring and regenerates the sulfide, which can potentially be used in a catalytic cycle. mdpi.com The stereochemical outcome of the cyclopropanation is often dependent on the structure of the ylide and the substrate. researchgate.net

| Reaction Step | Intermediate | Product |

| Michael Addition | Betaine | - |

| Intramolecular Cyclization | - | Cyclopropane and sulfide |

Pathways to Epoxidation and Aziridination via Sulfur Ylides

The reactivity of hexylvinyl sulfide can be harnessed to form pivotal three-membered rings, epoxides and aziridines, through the generation of a sulfur ylide intermediate. This pathway is analogous to the well-established Corey-Chaykovsky reaction. The process is initiated by the formation of a sulfonium salt from hexylvinyl sulfide, which is subsequently deprotonated to yield the corresponding sulfur ylide. This nucleophilic ylide then engages with electrophiles such as aldehydes, ketones, or imines.

The reaction with a carbonyl compound commences with the nucleophilic attack of the sulfur ylide on the carbonyl carbon. This step leads to the formation of a betaine intermediate. Subsequently, an intramolecular nucleophilic substitution occurs, where the oxygen anion displaces the hexylvinyl sulfide group, resulting in the formation of an epoxide and regenerating the sulfide. The stereochemical outcome of this reaction can often be controlled, leading to the preferential formation of either cis or trans epoxides depending on the reaction conditions and the structure of the reactants.

In a similar fashion, the reaction of the hexylvinyl sulfur ylide with an imine leads to the formation of aziridines. The nucleophilic ylide adds to the imine carbon, generating a zwitterionic betaine intermediate. This intermediate then undergoes ring closure through an intramolecular substitution, where the nitrogen anion displaces the sulfide to form the aziridine (B145994) ring. The diastereoselectivity of aziridination reactions involving non-stabilized sulfur ylides, such as that derived from hexylvinyl sulfide, can be influenced by the nature of the substituents on the imine. For instance, in reactions with N-tosyl imines, a mixture of cis and trans aziridines may be formed, with the ratio depending on subtle electronic and steric factors.

Three-component coupling reactions utilizing vinyl sulfonium salts provide a versatile method for these transformations. In this approach, a nucleophile, an aldehyde or imine, and the vinyl sulfonium salt react in a single pot. The key to the success of this transformation is the controlled generation of the ylide intermediate, which then rapidly traps the electrophile present in the reaction mixture.

| Reactant 1 | Reactant 2 | Product | Intermediate |

| Hexylvinyl sulfur ylide | Aldehyde/Ketone | Epoxide | Betaine |

| Hexylvinyl sulfur ylide | Imine | Aziridine | Betaine |

Unconventional Formal X-H Insertion Reactions

Beyond classical cyclopropanation and ylide-mediated epoxidation and aziridination, sulfur ylides are capable of participating in unconventional formal X-H insertion reactions, where X can be carbon, nitrogen, or sulfur. While specific studies on hexylvinyl sulfide in this context are not extensively documented, the general reactivity patterns of sulfur ylides allow for mechanistic postulation. These reactions represent a powerful tool for the formation of new carbon-heteroatom bonds.

The mechanism of these formal insertion reactions is thought to proceed through a carbene-like pathway. The sulfur ylide, particularly a sulfoxonium ylide, can act as a precursor to a carbene species. This highly reactive intermediate can then insert into an X-H bond of a suitable substrate. For instance, in a formal N-H insertion, the carbene generated from the ylide would react with an amine, leading to the formation of a new C-N bond. Similarly, insertion into an S-H bond of a thiol would result in a new C-S bond.

Organocatalysis has emerged as a strategy to promote these formal insertion reactions under mild conditions. Chiral catalysts can be employed to achieve enantioselective transformations, which is of significant interest in asymmetric synthesis. For these reactions to be successful from a prochiral sulfoxonium ylide, the generation of a stereogenic center at the α-carbonyl position can be achieved with high enantioselectivity.

The application of this methodology to a hexylvinyl sulfide-derived ylide would involve the generation of a vinyl-substituted carbene. This species could then potentially undergo insertion into various X-H bonds. The vinyl group's electronic properties could influence the reactivity and selectivity of the insertion reaction.

| Reaction Type | Substrate | Product | Key Feature |

| Formal C-H Insertion | Alkane | Substituted Alkane | C-C bond formation |

| Formal N-H Insertion | Amine/Amide | Substituted Amine/Amide | C-N bond formation |

| Formal S-H Insertion | Thiol | Thioether | C-S bond formation |

Advanced Spectroscopic and Analytical Techniques in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be deciphered. cdnsciencepub.comchemicalbook.com In a high-resolution spectrum, signals that appear as single peaks in low-resolution spectra are often split into clusters (e.g., doublets, triplets, quartets), providing information about the number of neighboring hydrogen atoms. cdnsciencepub.comchemicalbook.com

For hexylvinyl sulfide (B99878), the expected NMR signals would correspond to the hexyl group and the vinyl group attached to the sulfur atom. Specific data for hexylvinyl sulfide has been reported, providing a clear example of its structural characterization. rsc.org

¹H NMR Spectroscopy

The ¹H NMR spectrum of a vinyl sulfide typically shows signals for the vinyl protons in the range of 5.0 to 6.6 ppm. orgsyn.org For hexylvinyl sulfide, the vinyl protons appear as a doublet of doublets, indicative of their coupling to each other. The protons of the hexyl chain will appear at characteristic chemical shifts, generally in the upfield region of the spectrum.

Interactive Data Table: ¹H NMR Data for Vinyl Sulfides

| Compound | Vinyl Proton Chemical Shifts (ppm) and Multiplicity | Reference |

|---|---|---|

| Hexyl vinyl sulfide | 6.50 (1H, dd, J = 17, 10 Hz), 5.34 (1H, d, J = 10 Hz), 5.25 (1H, d, J = 17 Hz) | rsc.org |

| Phenyl vinyl sulfide | 6.55 (dd, 1 H, J = 9.8, 16.9), 5.36 (d, 1 H, J = 9.8), 5.35 (d, 1 H, J = 16.9) | orgsyn.org |

| Ethyl vinyl sulfide | Not explicitly detailed | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbons of the vinyl group in vinyl sulfides typically resonate between 110 and 140 ppm. orgsyn.orgrsc.org The carbons of the hexyl chain will have distinct signals in the aliphatic region of the spectrum.

Interactive Data Table: ¹³C NMR Data for Vinyl Sulfides

| Compound | Vinyl Carbon Chemical Shifts (ppm) | Reference |

|---|---|---|

| Hexyl vinyl sulfide | 132.4, 114.6 | rsc.org |

| Phenyl vinyl sulfide | 131.8, 115.4 | orgsyn.org |

| (Z)-3-((4-methoxyphenyl)thio)-N,N-dimethyl-2-propylhex-2-enamide | 139.4, 140.0 (part of a more complex vinyl sulfide structure) | rsc.org |

This table is interactive. Click on the headers to sort the data.

NMR is also a powerful technique for monitoring the progress of chemical reactions in real-time. mdpi.com For instance, in the synthesis of hexylvinyl sulfide, one could follow the disappearance of the reactant signals and the appearance of the product signals to determine reaction completion and to identify any potential intermediates or byproducts.

Mass Spectrometry (MS) for Reaction Pathway Intermediates and Product Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. rsc.org In the context of chemical reactions, MS can be used to identify transient intermediates and confirm the identity of the final products. nih.gov

The fragmentation of organosulfur compounds in MS often follows predictable pathways. For sulfides, cleavage of the C-S bond is a common fragmentation route. nih.gov The presence of a vinyl group introduces additional fragmentation possibilities. The ionization potential of different parts of a molecule influences which fragments are more likely to be observed as charged species. pearson.com

For hexylvinyl sulfide, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would likely involve cleavage of the hexyl group and fragmentation around the vinyl sulfide moiety.

Interactive Data Table: Mass Spectrometry Data for Vinyl Sulfides

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Hexyl vinyl sulfide | 144 | Not explicitly detailed | rsc.org |

| Phenyl vinyl sulfide | 136 | Not explicitly detailed | orgsyn.org |

| 4,4'-bis(2-((Cycloheptylidenemethyl)thio)ethenyl)biphenyl | 486 (M⁺) | 333, 234, 193, 155, 154, 97, 79 | conicet.gov.ar |

| 4,4'-bis(2-((Cyclooctylidenemethyl)thio)ethenyl)biphenyl | 514 (M⁺) | 168, 167, 97, 81, 79 | conicet.gov.ar |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Mechanistic Probes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds. researchgate.net These techniques are invaluable for identifying functional groups and can be used to probe reaction mechanisms by observing changes in the vibrational modes as reactants are converted to products. epo.org

For hexylvinyl sulfide, key vibrational modes would include the C=C stretch of the vinyl group, C-H stretches and bends of both the vinyl and hexyl groups, and the C-S stretch.

Infrared (IR) Spectroscopy

In IR spectroscopy, the C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm⁻¹. libretexts.org The C-S stretching frequency can be more variable, often appearing in the range of 800-600 cm⁻¹. optica.org

Raman Spectroscopy

Raman spectroscopy is often particularly sensitive to the vibrations of non-polar bonds, making it a good technique for observing the C=C and C-S stretching modes in molecules like hexylvinyl sulfide. s-a-s.org The C-S stretching vibration in alkyl sulfides is typically observed in the 735–690 cm⁻¹ region. s-a-s.org

Interactive Data Table: Characteristic Vibrational Frequencies for Related Functional Groups

| Functional Group | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C=C Stretch (Alkene) | 1680-1640 | Not specified | libretexts.org |

| =C-H Stretch (Alkene) | 3100-3000 | Not specified | libretexts.org |

| C-S Stretch (Thiol Esters) | 880-1030 (older assignment), ~626 (newer assignment) | Not specified | optica.org |

| C-S Stretch (Alkyl Sulfides) | Not specified | 735-690 | s-a-s.org |

This table is interactive. Click on the headers to sort the data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds. mdpi.com

For hexylvinyl sulfide, GC-MS would be an ideal method for assessing its purity. A pure sample would show a single peak in the gas chromatogram at a specific retention time. The corresponding mass spectrum would confirm the identity of the compound. Impurities would appear as additional peaks in the chromatogram, and their mass spectra could be used to identify them.

Quantitative analysis of hexylvinyl sulfide can also be performed using GC-MS, typically by creating a calibration curve with standards of known concentration. researchgate.net This allows for the precise determination of the concentration of hexylvinyl sulfide in a sample. mdpi.com The use of an internal standard can improve the accuracy and precision of the quantification. nih.gov

Interactive Data Table: GC-MS Analysis Parameters for Organosulfur Compounds

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| GC Column | Fused silica (B1680970) capillary column (e.g., TG-5MS) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Split or splitless | nih.gov |

| MS Ionization | Electron Ionization (EI) | dtic.mil |

| MS Detector | Quadrupole, Ion Trap, or Time-of-Flight (ToF) | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Real-time Spectroscopic Monitoring of Reaction Kinetics

The ability to monitor chemical reactions in real-time provides crucial information about reaction rates, mechanisms, and the influence of various parameters. endress.com Spectroscopic techniques such as NMR, IR, and Raman are well-suited for this purpose as they can provide continuous data on the concentrations of reactants, intermediates, and products. mdpi.comrsc.org

For reactions involving hexylvinyl sulfide, such as its synthesis or subsequent transformations, real-time monitoring can be employed. For example, the progress of a polymerization reaction involving a vinyl sulfide could be tracked by observing the decrease in the intensity of the C=C stretching band in the IR or Raman spectrum. endress.com Similarly, time-domain NMR has been shown to be effective in monitoring polymerization reactions by tracking changes in molecular mobility. mdpi.com These real-time techniques are invaluable for optimizing reaction conditions and gaining a deeper understanding of the underlying chemical processes. nih.gov

Polymerization Science and Macromolecular Engineering of Vinyl Sulfide Monomers

Copolymerization Behavior of Hexylvinyl Sulfide (B99878)

The copolymerization of hexylvinyl sulfide with other monomers allows for the synthesis of copolymers with tailored properties. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. Information on the specific copolymerization behavior of hexylvinyl sulfide is limited in the readily available literature. However, general principles of copolymerization of vinyl sulfides can be inferred.

In free-radical copolymerization, the reactivity of the vinyl sulfide monomer will be influenced by the stability of the resulting radical and steric factors. In ionic copolymerization, the electronic nature of the substituent on the vinyl sulfide will play a crucial role. For instance, in cationic copolymerization, the electron-donating nature of the sulfide group would be expected to influence its reactivity towards electrophilic attack.

Further research is needed to establish the specific reactivity ratios of hexylvinyl sulfide with various comonomers under different polymerization conditions. This data is essential for predicting copolymer composition and designing materials with specific properties.

Reactivity Ratios in Copolymerization Systems

The copolymerization behavior of a monomer is a critical factor in designing polymers with specific properties. This behavior is quantified by reactivity ratios (r1 and r2), which describe the relative tendency of a propagating polymer chain ending in one monomer unit to add the same monomer versus the comonomer. nsf.gov For the copolymerization of two monomers, M1 and M2, the reactivity ratio r1 is the ratio of the rate constants for the addition of M1 to a growing chain ending in M1 (k11) versus the addition of M2 (k12), i.e., r1 = k11/k12. nsf.gov Similarly, r2 = k22/k21. nsf.gov

While specific experimental reactivity ratios for hexylvinyl sulfide (HVS) are not extensively documented in publicly available literature, its reactivity can be inferred from data on structurally similar vinyl sulfides and the Alfrey-Price Q-e scheme. The Q-e scheme assigns a Q value, representing the resonance stabilization of the monomer, and an e value, representing the polarity of the vinyl group, to each monomer. These values can be used to estimate reactivity ratios for a given comonomer pair.

Based on available data for analogous vinyl sulfides, the following Q-e values can be considered to predict the copolymerization behavior of hexylvinyl sulfide.

Table 1: Alfrey-Price Q-e Values for Selected Vinyl Monomers

| Monomer | Q Value | e Value |

|---|---|---|

| Vinyl Butyl Sulfide | 0.37 | -0.22 |

| Vinyl Isobutyl Sulfide | 0.42 | -0.25 |

| Styrene (B11656) | 1.00 | -0.80 |

| Methyl Methacrylate (B99206) | 0.74 | 0.40 |

| Vinyl Acetate | 0.026 | -0.22 |

Source: Compiled from publicly available polymerization data. rsc.org

From these values, it can be anticipated that hexylvinyl sulfide, being an electron-rich monomer (negative e value) similar to other alkyl vinyl sulfides, would exhibit a tendency to copolymerize with electron-deficient monomers. For instance, in a copolymerization with an electron-deficient monomer like methyl methacrylate (e = 0.40), a more alternating copolymer structure would be expected. Conversely, copolymerization with another electron-rich monomer like styrene might lead to a more random or block-like structure depending on the specific reactivity ratios. Theoretical calculations based on these values can provide initial estimates for designing copolymerization experiments. researchgate.net

Design of Functional Copolymers

The incorporation of hexylvinyl sulfide into copolymer structures allows for the design of functional materials with tailored properties. The sulfide group itself imparts unique characteristics, such as a higher refractive index compared to analogous oxygen-containing polymers and the potential for post-polymerization modification. researchgate.net

Functional copolymers containing hexylvinyl sulfide can be synthesized through various controlled polymerization techniques, which allow for precise control over the molecular weight, composition, and architecture of the resulting polymer. mdpi.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for example, has been successfully employed for the controlled polymerization of S-vinyl sulfide derivatives. acs.org This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, enabling the synthesis of well-defined block copolymers and other complex architectures. acs.orgacs.org

The design of functional copolymers can involve the following strategies:

Block Copolymers: By sequentially adding different monomers, block copolymers can be created. For example, a block of poly(hexylvinyl sulfide) could be combined with a block of a hydrophilic polymer like poly(N-isopropylacrylamide) to create amphiphilic structures that can self-assemble in solution. acs.org

Graft Copolymers: Polymers with a backbone of one type and side chains of another can be synthesized. A poly(hexylvinyl sulfide) backbone could be functionalized with initiation sites for the growth of other polymer chains, or a macromonomer of poly(hexylvinyl sulfide) could be copolymerized with another monomer to form a graft copolymer. researchgate.net

The choice of comonomer is crucial in the design of these functional copolymers. By selecting comonomers with specific functionalities (e.g., carboxylic acids, amines, or photo-responsive groups), a wide range of materials with tailored properties for various applications can be achieved. acs.org

Network Polymerization and Crosslinking Strategies

Thiol-Vinyl Crosslinking Reactions

Thiol-vinyl reactions, which include both thiol-ene and thiol-Michael additions, are highly efficient "click" reactions that are widely used for the formation of crosslinked polymer networks. acs.org These reactions are characterized by their high yields, rapid reaction rates, and tolerance to a variety of functional groups. acs.org The vinyl group of hexylvinyl sulfide can participate in such reactions to form stable thioether crosslinks.

In a typical thiol-ene reaction, a polythiol is reacted with a polymer containing pendant vinyl groups, such as poly(hexylvinyl sulfide), often in the presence of a photoinitiator or thermal initiator to generate thiyl radicals. google.com The thiyl radical then adds across the vinyl double bond, and the resulting carbon-centered radical abstracts a hydrogen from another thiol group, propagating the chain reaction and leading to the formation of a crosslinked network. google.com

Alternatively, the thiol-Michael addition is a base- or nucleophile-catalyzed reaction where a thiol adds to an electron-deficient alkene. researchgate.net While hexylvinyl sulfide itself is an electron-rich alkene, copolymers of hexylvinyl sulfide with electron-deficient monomers can be crosslinked using this method. More relevant to hexylvinyl sulfide, the vinyl group can be rendered more susceptible to nucleophilic attack through copolymerization strategies or by modification of the sulfide to a more electron-withdrawing sulfone.

A study on the reactivity of various vinyl compounds in thiol-Michael additions showed that vinyl sulfones are significantly more reactive than acrylates. researchgate.netrsc.org This suggests that if the sulfide in poly(hexylvinyl sulfide) were oxidized to a sulfone, it would become a highly reactive precursor for thiol-Michael crosslinking.

The efficiency and "click" nature of thiol-vinyl crosslinking allow for the formation of homogeneous networks with tunable properties, such as crosslink density, which in turn affects the mechanical and thermal properties of the material. nih.gov

Formation of High Sulfur Content Polymers

There is a growing interest in developing polymers with high sulfur content due to their unique optical and electrochemical properties, such as high refractive indices and potential use in lithium-sulfur batteries. mdpi.comgoogle.com A prominent method for synthesizing these materials is inverse vulcanization, where elemental sulfur is copolymerized with a small amount of an organic crosslinker. researchgate.net

In this process, elemental sulfur (S₈) is heated above its melting point to induce ring-opening polymerization, forming linear polysulfide diradicals. ekb.eg These radicals can then react with vinyl monomers, such as hexylvinyl sulfide, which act as crosslinkers to stabilize the sulfur chains and prevent depolymerization back to the S₈ monomer. researchgate.netekb.eg The use of various vinylic and styrenic comonomers in this process has been explored to create stable, processable high-sulfur-content polymers. arizona.edugoogle.com

The general scheme for the inverse vulcanization of elemental sulfur with a vinyl monomer can be represented as follows:

S₈ (ring) → •Sₙ• (linear diradical) •Sₙ• + CH₂=CH-R → •Sₙ-CH₂-CH(R)• •Sₙ-CH₂-CH(R)• + S₈ → crosslinked polymer network

The properties of the resulting high-sulfur-content polymer can be tuned by adjusting the sulfur content and the structure of the vinyl comonomer. researchgate.net For instance, the use of a flexible alkyl chain comonomer like hexylvinyl sulfide would be expected to result in a more flexible and processable material compared to using a rigid aromatic crosslinker. Research has shown that a variety of industrial byproducts and bio-derived renewables can be used as crosslinkers, highlighting the versatility of this approach. researchgate.net The resulting materials often exhibit high refractive indices, making them suitable for optical applications. google.com

Macromolecular Architecture and Topology Control

The control over macromolecular architecture (e.g., linear, branched, star-shaped) and topology is a cornerstone of modern polymer science, as it allows for the precise tuning of material properties. researchgate.net For polymers based on hexylvinyl sulfide, several advanced polymerization techniques can be employed to achieve this control.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is a versatile controlled radical polymerization technique that has been successfully applied to S-vinyl sulfide derivatives. acs.org By choosing an appropriate RAFT agent, it is possible to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions. nih.govresearchgate.net This level of control enables the synthesis of various architectures:

Linear Polymers: Simple homopolymers or statistical copolymers with controlled length.

Block Copolymers: Sequential polymerization of different monomers allows for the creation of well-defined block structures. acs.org

Star Polymers: Utilizing a multifunctional RAFT agent as a core allows for the growth of multiple polymer arms, resulting in a star-shaped architecture. researchgate.net

Cationic Polymerization is another powerful method for the polymerization of vinyl ethers, which are electronically similar to vinyl sulfides. Controlled or "living" cationic polymerization can be achieved by using specific initiating systems that stabilize the propagating carbocationic chain end, thereby suppressing termination and chain transfer reactions. researchgate.netnih.gov This allows for the synthesis of well-defined polymers and block copolymers. nih.govnih.gov The application of similar principles to hexylvinyl sulfide could provide another avenue for controlling its polymerization. For instance, the use of a Lewis acid initiator in the presence of a nucleophilic additive can lead to a controlled process. researchgate.net

The choice of polymerization technique and reaction conditions can thus be used to dictate the final macromolecular architecture of poly(hexylvinyl sulfide) and its copolymers, leading to materials with a wide range of physical and mechanical properties.

Theoretical and Computational Chemistry Applied to Hexylvinyl Sulfide Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) are frequently employed to study vinyl sulfide (B99878) systems, offering a balance between computational cost and accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules like hexyl vinyl sulfide. rsc.orgnih.gov These calculations provide information on electron distribution, molecular orbital energies, and the nature of chemical bonds. For the broader class of alkyl and aryl vinyl sulfides, DFT has been instrumental in understanding their synthesis and reactivity. rsc.org The presence of the sulfur atom, with its lone pair electrons and available d-orbitals, adjacent to a carbon-carbon double bond leads to pπ-interactions that significantly influence the molecule's properties. rsc.org

DFT studies have been applied to elucidate the mechanisms of reactions that form vinyl sulfides. For instance, in the hydrothiolation of alkynes, DFT calculations help to explain the regio- and stereoselectivity of the addition of a thiol to an alkyne. sciforum.netmdpi.com These studies model the interactions between the catalyst (e.g., copper or rhodium nanoparticles), the thiol, and the alkyne, revealing how charge distribution in the transition state dictates the formation of the anti-Markovnikov Z-vinyl sulfide isomer. sciforum.netmdpi.comrsc.org

Furthermore, DFT calculations have been used to support mechanisms for the photochemical, catalyst-free cross-coupling of thiols with alkenyl halides to produce vinyl sulfides. These studies identified a pre-formation of a halogen-bonding complex between the thiolate anion and the vinyl halide as a key minimum on the potential energy surface, which initiates the photochemical transformation upon irradiation. nih.gov

| System/Reaction Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Hydrothiolation of alkynes with catechol-thiol derivatives | PBE/D3BJ/Def2-TZVP | Mechanism is consistent with a copper-catalyzed anti-Markovnikov hydrothiolation leading to the Z-vinyl sulfide. | sciforum.netmdpi.com |

| Photochemical cross-coupling of thiols and alkenyl bromides | DFT | Pre-formation of a halogen-bonding complex is a key intermediate that initiates the reaction. | nih.gov |

| Hydrothiolation of 1-hexyne (B1330390) with thiophenol | PCM(benzene)-B3LYP-D3/def2-SVP | Rationalized the high selectivity of Rh(I) catalysts towards the Markovnikov (α-vinyl sulfide) product. | rsc.org |

| Radical reactions of cyclopropyl (B3062369) vinyl sulfides | UPBE1PBE/6-311+G(d,p) D3BJ | Calculated reaction energies for the addition of various radicals to the vinyl sulfide double bond. | mdpi.comresearchgate.net |

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the feasibility and outcome of chemical reactions by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. libretexts.orgnumberanalytics.com The interaction between the electron-donating HOMO of one species and the electron-accepting LUMO of another governs many chemical transformations. libretexts.org

In the context of reactions forming vinyl sulfides, FMO theory provides a clear rationale for the observed reactivity. For example, in the thiol-yne reaction, the interaction involves the HOMO of the nucleophilic thiolate anion and the LUMO of the alkyne. The energies and symmetries of these orbitals determine the reaction's facility and regioselectivity. libretexts.orgresearchgate.net Similarly, in 1,3-dipolar cycloaddition reactions, the relative energies of the HOMO and LUMO of the vinyl sulfide (the dipolarophile) and the 1,3-dipole dictate the reaction rate and regiochemistry. acs.org

While specific FMO analyses for hexyl vinyl sulfide are not extensively documented, the principles are directly applicable. The electron-rich nature of the sulfur atom elevates the energy of the HOMO, making vinyl sulfides effective reactants in processes initiated by electrophiles. Conversely, the LUMO can accept electrons from nucleophiles, facilitating addition reactions across the double bond. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of these frontier orbitals, offering predictive insights into chemical reactivity. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for mapping out the intricate details of reaction mechanisms, identifying transient intermediates, and calculating the energy barriers that control reaction rates.

Understanding a reaction mechanism requires the characterization of its transition states (TS)—the highest energy points along the reaction coordinate. Calculating the structure and energy of a TS allows for the determination of the activation energy (Ea), which is the primary determinant of the reaction rate.

For the saturated analogue, hexyl sulfide, detailed kinetic models of its pyrolysis and desulfurization have been developed using high-level quantum chemical calculations, such as the CBS-QB3 and CCSD(T)-F12 methods, coupled with transition state theory. researchgate.netresearchgate.netrsc.org These studies calculate the kinetic parameters for key elementary reaction steps, providing a molecular-level understanding of the decomposition process. researchgate.netrsc.org

In reactions involving vinyl sulfides, DFT calculations are routinely used to locate transition states and compute activation barriers. acs.orgnih.gov For example, in the rhodium-catalyzed hydrothiolation of 1-hexyne, DFT calculations elucidated the mechanism by comparing the activation barriers for different possible pathways, such as 1,2- versus 2,1-alkyne insertion, correctly predicting the observed selectivity for the α-vinyl sulfide product. rsc.org In a study of the enantioselective selenylation of allenols, DFT calculations showed the activation Gibbs free energy for the key electrophilic addition step to be 13.0 kcal/mol, identifying it as the enantiodetermining step of the reaction. nih.gov These computational approaches provide quantitative data that complements and explains experimental observations.

| Reaction | Computational Method | Calculated Barrier (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| Electrophilic addition in selenylation/semipinacol rearrangement | M06-2X/6-311++G(d,p) | 13.0 (Gibbs Free Energy) | Identified as the enantiodetermining step. | nih.gov |

| 1,3-dipolar cycloaddition of nitrone with trifluoromethyl vinyl sulfide | COSMO(THF)-BP86/TZ2P | 21.3 (Gibbs Free Energy) | Explains high regioselectivity of the reaction. | acs.org |

| H-abstraction from alkyl sulfides | CBS-QB3 | Varies (e.g., ~7-15) | Used to build a group additivity scheme for predicting reaction rates. | researchgate.net |

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecular system to its geometry. nih.govarxiv.org By mapping the PES, chemists can visualize entire reaction pathways, including reactants, products, intermediates, and transition states. This provides a comprehensive picture of the reaction landscape. nih.gov

Computational studies on the reactions of vinyl sulfides often involve the calculation of key points on the PES. In the photochemical synthesis of vinyl sulfides, DFT calculations were used to locate a key intermediate—a halogen-bonding complex—as a minimum on the PES, providing crucial support for the proposed reaction mechanism. nih.gov

For more complex systems, such as the pyrolysis of hexyl sulfide, the reaction network is developed by exploring the PES. researchgate.netrsc.org Software like the Reaction Mechanism Generator (RMG) uses quantum chemical calculations to estimate the thermochemistry and rate coefficients of numerous possible species and reactions, effectively mapping out the relevant parts of the high-dimensional PES. Subsequent flux analysis on this surface can then identify the most dominant reaction channels under specific conditions. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a few molecules, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. rsc.org This technique is ideal for exploring the conformational flexibility of molecules like hexyl vinyl sulfide and their interactions with their environment.

Although MD simulations specifically targeting hexyl vinyl sulfide are not prominent in the literature, studies on related systems demonstrate the potential of this approach. MD simulations have been used to investigate the rotational dynamics of dialkyl sulfides adsorbed on gold surfaces. wpmucdn.com These simulations revealed that the rotational energy barriers are determined by a combination of the flexibility of the alkyl chains and their interactions with the surface. wpmucdn.com This type of analysis could be applied to understand the conformational preferences of the hexyl chain in hexyl vinyl sulfide and its orientation on surfaces or in solution.

In a different application, MD simulations combined with DFT were used to explore the processes of free radical capture by cyclopropyl vinyl sulfides. mdpi.comnih.gov These simulations tracked the dynamics of the radical addition to the vinyl group and the subsequent ring-opening of the cyclopropyl group, providing a time-resolved view of the reaction. mdpi.comresearchgate.net MD is also extensively used to study the bulk properties of polymers containing vinyl groups, such as vinyl ester resins, and to understand interfacial phenomena, for example, at the interface of sulfide minerals and water. ualberta.caresearchgate.net These examples highlight the power of MD to probe the conformational landscape and intermolecular forces that govern the behavior of hexyl vinyl sulfide in various environments.

Polymerization Process Modeling and Simulation

The modeling and simulation of polymerization processes for vinyl monomers like hexylvinyl sulfide are crucial for understanding reaction kinetics, mechanisms, and the resulting polymer architecture. While specific studies on hexylvinyl sulfide are not abundant, the principles can be extrapolated from research on similar vinyl monomers, such as vinyl sulfonates and other vinyl sulfides.

Reaction Kinetics and Mechanisms:

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanistic details of polymerization. cnr.it For vinyl sulfides, polymerization can proceed through various mechanisms, including radical and cationic pathways. DFT calculations can be employed to model the reaction energy profiles for these processes. nih.gov This involves calculating the transition state energies for the initiation, propagation, and termination steps.

For instance, in a radical polymerization scenario, computational models can predict the stability of the propagating radical and the energy barriers for the addition of a monomer unit. The influence of the hexyl group and the sulfur atom on the radical stability and reactivity can be systematically studied. These calculations can help in understanding the regioselectivity of the monomer addition, such as the preference for head-to-tail linkages.

In the context of thiol-ene reactions, which are relevant to sulfur-containing polymers, real-time Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the conversion of vinyl groups during polymerization. nih.gov This experimental data can be correlated with computational models to refine the kinetic parameters.

Table 1: Theoretical Approaches to Polymerization Modeling

| Computational Method | Application in Polymerization Modeling | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and activation energies. | Elucidation of reaction mechanisms (e.g., radical vs. cationic), prediction of regioselectivity, and understanding of substituent effects. |

| Molecular Dynamics (MD) Simulations | Simulation of polymer chain growth in a simulated environment (e.g., in solution or bulk). | Information on polymer conformation, chain dynamics, and the influence of the solvent on the polymerization process. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid methods that treat the reactive center with high-level quantum mechanics and the rest of the system with classical molecular mechanics. | Accurate modeling of large systems, such as a growing polymer chain in a complex environment, while maintaining computational efficiency. |

Simulation of Polymer Growth:

Molecular dynamics (MD) simulations can provide a dynamic picture of the polymerization process. cnr.it By simulating the movement of atoms and molecules over time, MD can model the growth of a polymer chain, its conformational changes, and its interactions with the surrounding medium. These simulations are particularly useful for understanding how the physical properties of the resulting poly(hexylvinyl sulfide) are influenced by the polymerization conditions.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on the fundamental laws of quantum mechanics, are a powerful tool for predicting the spectroscopic properties of molecules without relying on empirical data. researchgate.netuniv-smb.fr These methods are essential for identifying and characterizing hexylvinyl sulfide and its polymers.

Predicting NMR, IR, and UV-Vis Spectra:

DFT and other ab initio methods can be used to calculate the spectroscopic parameters of hexylvinyl sulfide with a high degree of accuracy. bas.bg

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. First-principles calculations can predict these parameters by computing the magnetic shielding tensors of the atoms in the molecule. These theoretical predictions can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, computational methods can predict the vibrational frequencies and intensities of the IR absorption bands. polimi.it This allows for a detailed interpretation of the experimental IR spectrum and the identification of characteristic functional groups.

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum can be predicted using time-dependent DFT (TD-DFT). These calculations provide information about the excitation energies and oscillator strengths, which correspond to the position and intensity of the absorption bands.

Table 2: Predicted Spectroscopic Data for a Model Vinyl Sulfide

Below is a hypothetical table illustrating the type of data that can be generated from first-principles calculations for a simple vinyl sulfide, which can be extended to hexylvinyl sulfide.

| Spectroscopic Technique | Calculated Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) for vinyl protons | 5.0 - 6.5 ppm |

| ¹³C NMR | Chemical Shift (δ) for vinyl carbons | 110 - 140 ppm |

| IR Spectroscopy | C=C stretching frequency | ~1600 cm⁻¹ |

| UV-Vis Spectroscopy | λ_max (electronic transition) | ~230 nm |

Note: The values in this table are illustrative for a generic vinyl sulfide and would need to be specifically calculated for hexylvinyl sulfide.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the calculated spectra with experimental data, researchers can validate their theoretical models and gain a deeper understanding of the electronic structure and bonding in hexylvinyl sulfide.

Interdisciplinary Applications and Advanced Materials Integration of Hexylvinyl Sulfide Derivatives

Functional Monomers in Advanced Polymer Materials

The vinyl sulfide (B99878) moiety offers a reactive handle for polymerization, while the hexyl group provides a mechanism for tuning the physical properties of the resulting polymers. This combination allows for the design of functional monomers that can be incorporated into a wide range of advanced polymer materials.

Design of Tunable Reactivity in Polymer Systems

The reactivity of the vinyl group in hexylvinyl sulfide allows it to participate in various polymerization reactions, including free-radical and cationic polymerizations. The presence of the sulfur atom can influence the electronic nature of the double bond, affecting its reactivity towards different initiators and comonomers.

Research on polymers with varying alkyl side-chains has shown that longer alkyl groups can enhance solubility in common organic solvents, which is a critical factor for solution processing and film formation. uc.edu This tunability is essential for applications ranging from coatings and adhesives to more advanced areas like organic electronics, where processability is key.

Table 1: Representative Glass Transition Temperatures (Tg) of Various Homopolymers

| Repeating Unit | Tg (°C) |

| Poly(N,N-Dimethylacrylamide) | 89 |

| Poly(4-Acetoxystyrene) | 116 |

| Poly(Benzyl methacrylate) | 54 |

| Poly(Butyl acrylate) | -54 |

| Poly(Dodecyl methacrylate) | -65 |

| Poly(Ethyl acrylate) | -24 |

| Poly(2,6-Dimethyl-1,4-phenylene oxide) | 167 |

| Poly(Bisphenol A carbonate) | 174 |

| This table presents literature values for various homopolymers to illustrate the effect of the monomer structure on the glass transition temperature. The Tg of a hypothetical poly(hexylvinyl sulfide) would be influenced by its molecular weight, tacticity, and the method of measurement. sigmaaldrich.com Data sourced from various compilations of polymer properties. |

Covalent Adaptable Networks (CANs) and Dynamic Covalent Chemistry

Covalent adaptable networks (CANs) are a class of crosslinked polymers that possess dynamic covalent bonds, allowing them to be reprocessed, repaired, and recycled, bridging the gap between traditional thermosets and thermoplastics. Current time information in Bangalore, IN.vulcanchem.comresearchgate.net The vinyl sulfide linkage is a promising candidate for incorporation into CANs. The reversible nature of certain reactions involving sulfur chemistry, such as thiol-ene additions and disulfide exchange, can be harnessed to create dynamic crosslinks. mdpi.comgoogle.comrsc.org

For instance, the vinyl group of hexylvinyl sulfide can react with multifunctional thiols via a thiol-ene Michael addition to form a crosslinked network. researchgate.net Under specific stimuli, such as heat or light, these thioether linkages can undergo reversible exchange reactions, imparting adaptability to the network. The incorporation of allyl sulfide units into vinyl polymers has been shown to enable bond exchange through addition-fragmentation transfer (AFT) chemistry, which can be triggered by radicals generated by heat, light, or even ultrasound. acs.org This suggests that vinyl sulfide moieties could participate in similar dynamic exchange processes.

Catalysis and Organocatalysis in Synthetic Transformations

The sulfur atom in hexylvinyl sulfide possesses a lone pair of electrons, making it a potential coordination site for metal catalysts. Furthermore, the vinyl group can be functionalized to create chiral environments, paving the way for applications in asymmetric catalysis.

Ligand Design for Metal-Catalyzed Reactions

Chiral thioether-containing ligands have been successfully employed in a range of transition-metal-catalyzed asymmetric reactions. ornl.govresearchgate.netresearchgate.net The design of these ligands is crucial for achieving high enantioselectivity. A hexylvinyl sulfide derivative can be envisioned as a scaffold for such ligands. The sulfur atom can act as a soft donor, coordinating to soft transition metals like palladium, rhodium, or copper. researchgate.netgoogle.com

The hexyl group can influence the ligand's properties in several ways. Its steric bulk can play a role in creating a specific chiral pocket around the metal center, thereby influencing the stereochemical outcome of the reaction. Additionally, the electronic properties of the sulfur atom can be subtly tuned by the inductive effect of the alkyl chain, which in turn can affect the activity of the metal catalyst. rsc.org For example, in rhodium-catalyzed hydroformylation, the electronic properties of sulfur-containing ligands have been shown to impact the catalytic activity. rsc.org

The vinyl group offers a site for further functionalization, allowing for the introduction of other coordinating groups to create bidentate or multidentate ligands. This versatility in design makes hexylvinyl sulfide derivatives promising candidates for developing novel ligands for a variety of metal-catalyzed cross-coupling, hydrogenation, and addition reactions. ornl.govresearchgate.netunipd.it

Table 2: Examples of Metal-Catalyzed Reactions Employing Sulfide-Containing Ligands

| Reaction Type | Metal Catalyst | Role of Sulfide Ligand | Potential Influence of Hexyl Group |

| Asymmetric Allylic Alkylation | Palladium | Chiral thioether ligand creates an asymmetric environment around the metal center. | Steric bulk could influence enantioselectivity. |

| Hydrothiolation of Alkynes | Rhodium | Stabilizes the active catalytic species and influences regioselectivity. google.com | May affect ligand solubility and catalyst stability. |

| C-S Cross-Coupling | Copper, Palladium | Ligand for the metal catalyst, facilitating the formation of vinyl sulfides. organic-chemistry.org | Could impact catalyst lifetime and turnover number. |

| Sulfoxidation | Titanium, Hafnium | Part of an aminotriphenolate ligand, influencing selectivity between sulfoxide (B87167) and sulfone. acs.orgresearchgate.netunipd.it | The alkyl chain could modulate the electronic properties of the sulfur atom. |

| This table summarizes the application of sulfide ligands in various catalytic reactions and hypothesizes the potential role of a hexyl group if incorporated into the ligand structure. |

Organocatalyst Development for Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. frontiersin.org Chiral sulfides have been shown to act as effective Lewis base catalysts in a variety of enantioselective transformations. google.comnih.govresearchgate.net

A chiral derivative of hexylvinyl sulfide could be developed as an organocatalyst. For instance, the introduction of a chiral center adjacent to the sulfur atom or within the hexyl chain could lead to a molecule capable of inducing asymmetry in a reaction. Such catalysts could be employed in reactions like asymmetric Michael additions, aldol (B89426) reactions, or cycloadditions. acs.orgmdpi.com The vinyl group could also be a key feature, potentially participating in the catalytic cycle or serving as an anchor for immobilization.

The development of organocatalysts based on hexylvinyl sulfide would benefit from the tunability afforded by the hexyl group. Modifications to the length and branching of the alkyl chain could be used to optimize the catalyst's solubility, stability, and steric environment, ultimately leading to higher yields and enantioselectivities in the desired transformations. rsc.orgrsc.org

Photoresponsive Materials based on Vinyl Sulfide Linkages

Photoresponsive polymers are materials that change their properties upon exposure to light, making them attractive for applications in optical data storage, smart coatings, and drug delivery. nih.govnih.gov The incorporation of vinyl sulfide moieties into polymer backbones offers a potential route to novel photoresponsive materials.

While the vinyl sulfide group itself is not a traditional photochrome, its electronic properties can be influenced by photo-excited states of adjacent chromophores. More importantly, the reactivity of the vinyl sulfide linkage can be harnessed in the synthesis of photoresponsive polymers. For example, the thiol-ene "click" reaction, which can be initiated by light, is a highly efficient method for creating polymer networks. researchgate.net A photoresponsive element could be incorporated into either the vinyl sulfide-containing monomer or the thiol crosslinker.

Furthermore, the oxidation of the sulfide to a sulfoxide or a sulfone can dramatically alter the electronic and photophysical properties of a conjugated system. rsc.orgmit.edu This transformation can be initiated photochemically in some systems, providing a mechanism for permanently altering the material's properties with light. Research on thioether-containing poly(paraphenylene-ethynylene)s has shown that oxidation of the thioether to a sulfoxide or sulfone can lead to a "turn-on" fluorescence response and increased photostability. mit.edu A polymer containing hexylvinyl sulfide units could potentially exhibit similar behavior. The hexyl groups would enhance the solubility and processability of such polymers, facilitating their fabrication into thin films and devices. researchgate.netconicet.gov.ar

Table 3: Potential Integration of Hexylvinyl Sulfide into Photoresponsive Polymer Systems

| Photoresponsive System | Role of Hexylvinyl Sulfide Moiety | Potential Effect of Hexyl Group |

| Photo-crosslinkable Networks | Monomer participating in photoinitiated thiol-ene reactions. | Influences network flexibility, hydrophobicity, and mechanical properties. |